- Stereodivergent Photoelectrocyclization Reactions of Bis-aryl Cycloalkenones: Intercepting Photoelectrocyclization Intermediates with Acid, Organic Letters, 2019, 21(21), 8611-8614
Cas no 91182-50-2 (3-bromo-2-phenyl-pyridine)
3-bromo-2-phenyl-pyridine structure
Product Name:3-bromo-2-phenyl-pyridine
CAS No:91182-50-2
MF:C11H8BrN
MW:234.091921806335
MDL:MFCD04114116
CID:797018
Update Time:2024-12-09
3-bromo-2-phenyl-pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-phenylpyridine
- Pyridine,3-bromo-2-phenyl-
- 3-Brom-2-phenyl-pyridin
- 3-Bromo-2-phenylpyridine (ACI)
- 3-bromo-2-phenyl-pyridine
-
- MDL: MFCD04114116
- Inchi: 1S/C11H8BrN/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H
- InChI Key: QODMOFYNGFSWSQ-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 232.98400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- Boiling Point: 296.1°C at 760 mmHg
- PSA: 12.89000
- LogP: 3.51110
3-bromo-2-phenyl-pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
3-bromo-2-phenyl-pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-bromo-2-phenyl-pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211538-250mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 250mg |
£125.00 | 2022-03-01 | |
| Fluorochem | 211538-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 1g |
£250.00 | 2022-03-01 | |
| Fluorochem | 211538-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 5g |
£625.00 | 2022-03-01 | |
| Fluorochem | 211538-25g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 95% | 25g |
£1876.00 | 2022-03-01 | |
| Alichem | A023022898-1g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 1g |
$195.26 | 2023-08-31 | |
| Alichem | A023022898-5g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 5g |
$582.46 | 2023-08-31 | |
| Alichem | A023022898-10g |
3-Bromo-2-phenylpyridine |
91182-50-2 | 97% | 10g |
$923.76 | 2023-08-31 | |
| TRC | B698568-25mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B698568-50mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 50mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B698568-100mg |
3-Bromo-2-phenylpyridine |
91182-50-2 | 100mg |
$ 87.00 | 2023-04-18 |
3-bromo-2-phenyl-pyridine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Reference
Production Method 2
Reaction Conditions
Reference
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor [Erratum to document cited in CA160:101137], Tetrahedron, 2014, 70(8),
Production Method 3
Reaction Conditions
1.1 Reagents: N-Iodosuccinimide Solvents: Ethyl acetate ; 5 min, rt
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
3.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
3.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
3.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
3.4 Reagents: Trimethoxybenzene ; -78 °C → rt
3.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Reference
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Production Method 4
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Potassium persulfate Catalysts: Iron sulfide (FeS) Solvents: Dichloromethane , Water ; 40 h, rt
Reference
- Iron-mediated direct arylation with arylboronic acids through an aryl radical transfer pathway, Chemical Communications (Cambridge, 2012, 48(96), 11769-11771
Production Method 5
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Methanol , Acetonitrile ; 24 h, 50 °C
Reference
- Palladium-catalyzed highly regioselective 2-arylation of 2,x-dibromopyridines and its application in the efficient synthesis of a 17β-HSD1 inhibitor, Tetrahedron, 2013, 69(51), 10996-11003
Production Method 6
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 h, -78 °C
1.4 Reagents: 1,3,5-Trimethoxybenzene , Ammonium acetate Solvents: Ethanol ; -78 °C → rt; 20 h, 60 °C
Reference
- Halogenation of the 3-position of pyridines through Zincke imine intermediates, Science (Washington, 2022, 378(6621), 773-779
Production Method 7
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
1.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
1.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
1.4 Reagents: Trimethoxybenzene ; -78 °C → rt
1.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Reference
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Production Method 8
Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite , Potassium carbonate , Oxygen ; 20 h, 60 °C
Reference
- Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions, Organic Letters, 2018, 20(22), 7095-7099
Production Method 9
Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethanol , Ethyl acetate ; 1 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Reference
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Production Method 10
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 h, rt
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
2.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C
2.2 Reagents: Dibenzylamine , Collidine Solvents: Dichloromethane ; -78 °C; 30 min, -78 °C; 30 min, -78 °C → rt; rt → -78 °C
2.3 Reagents: N-Bromosuccinimide ; 15 min, -78 °C
2.4 Reagents: Trimethoxybenzene ; -78 °C → rt
2.5 Reagents: Ammonium acetate Solvents: Ethanol ; 20 h, 60 °C
Reference
- 3-selective halogenation of pyridines via zincke imine intermediates, ChemRxiv, 2022, 1, 1-10
Production Method 11
Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: Cobalt chloride (CoCl2) , 4′-Phenyl-2,2′:6′,2′′-terpyridine Solvents: Dimethylformamide ; 5 min, rt
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
1.2 Solvents: Dimethylformamide ; 16 h, 80 °C
1.3 Solvents: Water
Reference
- Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides, Organometallics, 2017, 36(22), 4363-4366
Production Method 12
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , Selectfluor Solvents: 1,2-Dichloroethane , Water ; 1 min, rt
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
1.2 Catalysts: Silver nitrate Solvents: Water ; 24 h, rt → 50 °C
Reference
- Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant, Organic Letters, 2017, 19(21), 5772-5775
3-bromo-2-phenyl-pyridine Raw materials
- Phenylboronic acid
- 2-Phenylpyridine
- 3-Bromo-2-chlorolpyridine
- 2,3-Dibromopyridine
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 3-Bromopyridine-2-carboxylic acid
- 3-Bromopyridine
3-bromo-2-phenyl-pyridine Preparation Products
3-bromo-2-phenyl-pyridine Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:91182-50-2)3-溴-2-苯基吡啶
Order Number:LE26870366
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:59
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:91182-50-2)3-bromo-2-phenyl-pyridine
Order Number:A860585
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):245.0/342.0/750.0
Email:sales@amadischem.com
3-bromo-2-phenyl-pyridine Related Literature
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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